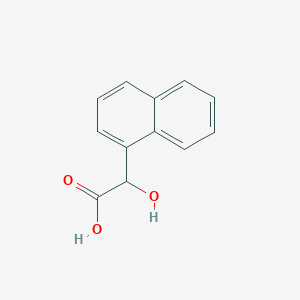
1-Naphthylglycolic acid
Cat. No. B1615584
Key on ui cas rn:
6341-54-4
M. Wt: 202.21 g/mol
InChI Key: AXSZGQWPAAHKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06342636B1
Procedure details


Under argon atmosphere distilled 1,4-dioxane (100 mL) and distilled water (100 mL) were charged in a two necked-flask in an ice bath. To the flask 1-naphthaldehyde (15.6 g, 0.1 mol), lithium chloride (8.48 g, 0.2 mol) and potassium hydroxide (22.4 g, 0.4 mol) were added. After stirring at 0° C. for 5 minutes, bromoform (25.2 g, 0.1 mol) was added, and stirring was continued for a further 1 hour at the same temperature. Completion of the reaction was ascertained by TLC, and then, water (100 mL) was added to the reaction mixture. After rinsing three times with ether (each 70 mL), pH of the aqueous phase was decreased to 2 with conc. hydrochloric acid under ice cooling. The aqueous phase was subjected to extraction of five times with ether (each 100 mL), and the organic phase thus formed was rinsed once with saturated sodium chloride solution and once with distilled water. The organic phase was dried over anhydrous magnesium sulfate (80 g) and the solvent was distilled off under reduced pressure. The residue was dried under vacuum, and 16.0 g (yield: 79%) of the target compound was obtained. The product, without being purified, was used as the material for optical resolution described below.





Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:11]=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Cl-].[Li+].[OH-:15].[K+].[CH:17](Br)(Br)Br.[OH2:21]>>[C:1]1([CH:11]([OH:12])[C:17]([OH:21])=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=O
|
|
Name
|
|
|
Quantity
|
8.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Under argon atmosphere distilled 1,4-dioxane (100 mL)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged in a two necked-flask in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for a further 1 hour at the same temperature
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
After rinsing three times with ether (each 70 mL), pH of the aqueous phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was subjected to extraction of five times with ether (each 100 mL), and the organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus formed
|
WASH
|
Type
|
WASH
|
|
Details
|
was rinsed once with saturated sodium chloride solution and once with distilled water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate (80 g)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C(=O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
